molecular formula C19H18N4OS B4267597 N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide

N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide

Cat. No. B4267597
M. Wt: 350.4 g/mol
InChI Key: ULBRPIQGRIVKMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide, also known as MMQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. MMQ is a member of the hydrazinecarbothioamide family of compounds, which have been shown to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties.

Scientific Research Applications

N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to exhibit a range of biological activities, including antitumor, antimicrobial, and antiviral properties. In particular, N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been studied for its potential as a cancer treatment. Studies have shown that N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for the development of new cancer therapies. N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has also been shown to exhibit antimicrobial activity against a range of bacteria and fungi, making it a potential treatment for infectious diseases. Additionally, N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to have antiviral activity against a range of viruses, including HIV, making it a potential candidate for the development of new antiviral therapies.

Mechanism of Action

The mechanism of action of N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cellular processes such as DNA replication and protein synthesis. N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has also been shown to induce oxidative stress in cells, leading to apoptosis.
Biochemical and Physiological Effects
N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of bacterial and fungal growth, and the inhibition of viral replication. N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has also been shown to induce oxidative stress in cells, leading to the activation of cellular signaling pathways involved in apoptosis and other cellular processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide in lab experiments is its versatility. N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to exhibit a range of biological activities, making it suitable for use in a variety of experiments. Additionally, the synthesis of N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been optimized to produce high yields and purity, making it easy to obtain for use in lab experiments. However, one limitation of using N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide in lab experiments is its potential toxicity. N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has been shown to induce oxidative stress in cells, which can lead to cell death and other adverse effects. As such, care must be taken when using N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide in lab experiments to ensure the safety of researchers and test subjects.

Future Directions

There are many potential future directions for the study of N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide. One area of research that is currently being explored is the development of new cancer therapies based on N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide. Researchers are also investigating the potential use of N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide as an antimicrobial and antiviral agent. Additionally, studies are being conducted to better understand the mechanism of action of N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide and its effects on cellular processes. Overall, the study of N-methyl-2-{[2-(4-methylphenyl)-4-quinolinyl]carbonyl}hydrazinecarbothioamide has the potential to lead to the development of new treatments for a range of diseases and conditions.

properties

IUPAC Name

1-methyl-3-[[2-(4-methylphenyl)quinoline-4-carbonyl]amino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-12-7-9-13(10-8-12)17-11-15(18(24)22-23-19(25)20-2)14-5-3-4-6-16(14)21-17/h3-11H,1-2H3,(H,22,24)(H2,20,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBRPIQGRIVKMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NNC(=S)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-{[2-(4-methylphenyl)quinolin-4-yl]carbonyl}hydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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